molecular formula C22H24N4O5S2 B2446143 ethyl 3-{2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate CAS No. 1019099-67-2

ethyl 3-{2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate

Cat. No.: B2446143
CAS No.: 1019099-67-2
M. Wt: 488.58
InChI Key: FHLDMYMTKCUBDE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the amino group, and subsequent functionalization with ethylthio and phenylsulfonyl groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic methods, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino and ethylthio groups can be oxidized under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group yields an amino group.

Scientific Research Applications

Ethyl 3-(2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The amino and ethylthio groups can form hydrogen bonds and other interactions with biological molecules, while the phenylsulfonyl group can enhance its binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate: Similar structure but with a methylthio group instead of an ethylthio group.

    Ethyl 3-(2-(5-amino-3-(ethylthio)-4-(methylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

Ethyl 3-(2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

ethyl 3-[[2-[5-amino-4-(benzenesulfonyl)-3-ethylsulfanylpyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-3-31-22(28)15-9-8-10-16(13-15)24-18(27)14-26-20(23)19(21(25-26)32-4-2)33(29,30)17-11-6-5-7-12-17/h5-13H,3-4,14,23H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLDMYMTKCUBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SCC)S(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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